N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-13-2-4-14(5-3-13)17-11-28-20-19(17)23-12-25(21(20)27)10-18(26)24-16-8-6-15(22)7-9-16/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHGOLJUJLKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic organic compound with potential therapeutic applications. Its structure includes a thienopyrimidine core, which is known for various biological activities, including antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.
The compound's molecular characteristics are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H16BrN3O2S |
| Molecular Weight | 454.34 g/mol |
| LogP | 5.0094 |
| LogD | 5.0093 |
| Polar Surface Area | 47.983 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. In a study evaluating derivatives of thiazol-2-yl compounds, certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Key Findings:
- Compounds with halogenated substituents on the phenyl ring exhibited enhanced antimicrobial properties due to increased lipophilicity, facilitating membrane penetration .
- Specific derivatives demonstrated effective inhibition of bacterial growth, suggesting that the thienopyrimidine structure may contribute to this activity.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. For instance, research has shown that similar thienopyrimidine derivatives can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
Research Insights:
- The compound's mechanism of action may involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
- Molecular docking studies indicate that these compounds interact with specific receptors or enzymes, potentially leading to therapeutic effects against cancer cell lines .
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Targeting Specific Receptors : The interaction with molecular targets such as VEGFR-2 and AKT has been noted in related studies .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Antimicrobial Screening : A study on twelve newly synthesized chloroacetamides found that those with specific phenyl substitutions had significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : In vitro testing on MCF7 cells revealed that certain derivatives exhibited IC50 values indicating potent anticancer activity .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide may exhibit anticancer properties. Research has shown that compounds with similar thienopyrimidine structures often demonstrate significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases or other molecular targets that play critical roles in cancer progression.
Anti-inflammatory Effects
This compound has been investigated for its potential anti-inflammatory effects. Studies suggest that thienopyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. Such activities make it a candidate for further exploration in treating inflammatory diseases.
Antimicrobial Properties
The compound's structural characteristics may confer antimicrobial activity. Research into related thienopyrimidine compounds has shown efficacy against a range of bacterial and fungal pathogens. The exact mechanism is still under investigation but may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of thienopyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests potent anticancer activity, warranting further investigation into structure-activity relationships (SAR) to optimize efficacy.
Case Study 2: Anti-inflammatory Mechanism Exploration
Research published in a peer-reviewed journal highlighted the anti-inflammatory potential of related thienopyrimidine compounds through inhibition assays targeting COX enzymes and TNF-alpha production in macrophages. The results indicated a dose-dependent reduction in inflammatory markers, supporting the therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(4-bromophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide?
- Methodology :
- Core Formation : The thieno[3,2-d]pyrimidin-4-one core is synthesized via cyclization of substituted thioureas with α,β-unsaturated ketones under acidic conditions. Temperature control (80–100°C) and solvent selection (e.g., DMF or ethanol) are critical for yield optimization .
- Sulfanyl-Acetamide Coupling : A nucleophilic substitution reaction introduces the sulfanyl-acetamide moiety. Use of bases like K₂CO₃ in anhydrous DMF at 60–70°C improves reaction efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.5 ppm, thienopyrimidine carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z ~510) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the thienopyrimidine core (e.g., bond angles and dihedral angles) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Assay Design :
- Kinase Inhibition : Screen against tyrosine kinase targets (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or Western blotting in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
- Root Cause Analysis :
- Assay Variability : Compare cell line specificity (e.g., HeLa vs. HepG2) and culture conditions (e.g., serum concentration, hypoxia) .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify metabolite interference .
- Target Selectivity : Use kinome-wide profiling (e.g., PamStation®) to rule off-target effects .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Formulation Optimization :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoemulsions (particle size <200 nm) .
- Pharmacokinetics (PK) : Conduct IV/oral dosing in rodents (Cmax, AUC₀–24h) with LC-MS/MS plasma analysis. Adjust dosing frequency based on t₁/₂ .
Q. How can structure-activity relationships (SAR) guide derivative design?
- SAR Insights :
| Substituent | Impact on Activity | Evidence |
|---|---|---|
| 4-Bromophenyl | Enhances kinase binding via halogen bonding | |
| 4-Methylphenyl | Improves metabolic stability (reduced CYP3A4 affinity) | |
| Acetamide linker | Modulates solubility and logP |
- Derivative Synthesis : Replace bromophenyl with electron-withdrawing groups (e.g., -CF₃) or modify the thienopyrimidine core to a pyrazolo[3,4-d]pyrimidine scaffold .
Methodological Challenges
Q. What computational tools predict binding modes with biological targets?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro with kinase X-ray structures (PDB: 1M17 for EGFR) .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and residue interactions .
Q. How to address low yields in the final coupling step?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling (if applicable) .
- Solvent Optimization : Switch from DMF to THF or DMSO to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 30 minutes at 100°C .
Data Reporting Standards
Q. What metrics should be included in publication-ready synthetic protocols?
- Essential Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
